(R)-Methyl 4-aminopentanoate

Catalog No.
S15809195
CAS No.
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 4-aminopentanoate

Product Name

(R)-Methyl 4-aminopentanoate

IUPAC Name

methyl (4R)-4-aminopentanoate

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

NHMQROWVIOFGNH-RXMQYKEDSA-N

Canonical SMILES

CC(CCC(=O)OC)N

Isomeric SMILES

C[C@H](CCC(=O)OC)N

(R)-Methyl 4-aminopentanoate is a chiral compound classified as a γ-amino acid, with the molecular formula C6H13NO2C_6H_{13}NO_2 and a molecular weight of 131.17 g/mol. It is known for its role as a building block in organic synthesis and as a precursor for biologically active compounds. The compound features a methyl ester functional group and an amino group situated on the fourth carbon of the pentanoate chain, which contributes to its unique properties and biological activities. Its IUPAC name is methyl (4R)-4-aminopentanoate, and it can be represented by the InChI Key NHMQROWVIOFGNH-RXMQYKEDSA-N .

, including:

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to form primary amines or alcohols, typically using hydrogen gas with palladium on carbon or lithium aluminum hydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, utilizing reagents such as alkyl halides or acyl chlorides .

These reactions are essential for synthesizing more complex molecules and modifying the compound for specific applications.

(R)-Methyl 4-aminopentanoate exhibits significant biological activity, primarily due to its role as a precursor for neurotransmitters and other biologically active molecules. It has been investigated for potential therapeutic applications in treating central nervous system disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's unique structure allows it to interact with specific molecular targets, contributing to its physiological effects .

Several methods exist for synthesizing (R)-Methyl 4-aminopentanoate:

  • Esterification: A common method involves esterifying (R)-4-aminopentanoic acid with methanol in the presence of an acid catalyst.
  • Reduction of Nitro Compounds: Another approach includes reducing (R)-methyl 4-nitropentanoate using hydrogen gas and a palladium catalyst to yield (R)-methyl 4-aminopentanoate.
  • Biocatalytic Methods: In industrial settings, biocatalysts such as engineered glutamate dehydrogenase from Escherichia coli can convert levulinic acid into (R)-4-aminopentanoic acid, which is then esterified to produce (R)-Methyl 4-aminopentanoate .

These synthesis methods highlight the compound's versatility and potential for sustainable production.

(R)-Methyl 4-aminopentanoate has diverse applications across various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for developing drugs targeting central nervous system disorders.
  • Biological Research: It acts as a precursor in synthesizing biologically active peptides, contributing to studies on peptide-based therapeutics.
  • Industrial Use: It is utilized in producing specialty chemicals and pharmaceuticals due to its unique properties .

The interaction studies of (R)-Methyl 4-aminopentanoate focus on its role in biological systems, particularly how it acts as a precursor for neurotransmitters. Research indicates that it may influence various enzymatic pathways leading to the formation of active compounds that exert physiological effects. Its interactions with specific receptors and enzymes are critical for understanding its therapeutic potential .

Several compounds share structural similarities with (R)-Methyl 4-aminopentanoate:

  • (S)-Methyl 4-aminopentanoate: The enantiomer of (R)-Methyl 4-aminopentanoate, which may exhibit different biological activities due to its chiral configuration.
  • (R)-4-Aminopentanoic Acid: The corresponding acid form that serves as a direct precursor in various synthetic routes.
  • (R)-Methyl 3-aminopentanoate: A related compound that differs by the position of the amino group on the pentane chain.

Uniqueness

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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